molecular formula C9H18O B13255849 3,6-Dimethylhept-6-en-2-ol

3,6-Dimethylhept-6-en-2-ol

Cat. No.: B13255849
M. Wt: 142.24 g/mol
InChI Key: NLLUILYRVMABLW-UHFFFAOYSA-N
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Description

3,6-Dimethylhept-6-en-2-ol is an organic compound with the molecular formula C9H18O It is an aliphatic alcohol characterized by its unique structure, which includes a double bond and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhept-6-en-2-ol typically involves the reaction of t-butylacetylene with a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide. This intermediate is then reacted with acrolein at temperatures ranging from -40°C to +20°C, followed by quenching the reaction mixture to isolate the product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. The use of continuous flow reactors and batch-flow hybrid processes can enhance the efficiency and safety of the synthesis, minimizing side-products and enabling convenient scale-up .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylhept-6-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields saturated alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,6-Dimethylhept-6-en-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-Dimethylhept-6-en-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethylhept-6-en-2-ol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of a double bond and two methyl groups makes it versatile for various synthetic applications and research purposes.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3,6-dimethylhept-6-en-2-ol

InChI

InChI=1S/C9H18O/c1-7(2)5-6-8(3)9(4)10/h8-10H,1,5-6H2,2-4H3

InChI Key

NLLUILYRVMABLW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=C)C)C(C)O

Origin of Product

United States

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